molecular formula C6H10O5 B12074187 2-Deoxy D-arabino hexonic acid-delta-lactone

2-Deoxy D-arabino hexonic acid-delta-lactone

Cat. No.: B12074187
M. Wt: 162.14 g/mol
InChI Key: DBXNZGWNBVNDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy D-arabino hexonic acid-delta-lactone is a synthetic hexose monosaccharide analogue. It is frequently employed as a structure-building block for various antibiotic compounds such as streptomycin and kanamycin. This compound plays a key role in glycosylated protein biosynthesis and is extensively used in researching glycan biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy D-arabino hexonic acid-delta-lactone typically involves the lactonization of 2-deoxy-D-arabino-hexonic acid. Heating 2-deoxy-D-arabino-hexonic acid results in substantial lactonization on melting . The decomposition of the lactone involves dehydration, decarboxylation, and fission to provide mainly water, 5-(2-hydroxycthylidene)-2(5H)-furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy D-arabino hexonic acid-delta-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the lactone ring.

    Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products: Major products formed from these reactions include 5-(2-hydroxycthylidene)-2(5H)-furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid .

Scientific Research Applications

2-Deoxy D-arabino hexonic acid-delta-lactone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing various antibiotic compounds.

    Biology: The compound plays a crucial role in glycosylated protein biosynthesis.

    Medicine: It is involved in the development of antibiotics like streptomycin and kanamycin.

    Industry: The compound is used in researching glycan biosynthesis and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Deoxy D-arabino hexonic acid-delta-lactone involves its role as a building block in glycosylated protein biosynthesis. The compound interacts with various enzymes and molecular pathways to facilitate the synthesis of glycosylated proteins. The exact molecular targets and pathways involved are complex and depend on the specific application.

Comparison with Similar Compounds

  • 3-Deoxy-D-ribo-hexono-1,4-lactone
  • 2-Deoxy-lyxo-hexonic acid, 1,4-lactone
  • 3-Deoxy-xylo-hexonic acid, 1,4-lactone

Comparison: 2-Deoxy D-arabino hexonic acid-delta-lactone is unique due to its specific structure and role in glycosylated protein biosynthesis. While similar compounds like 3-Deoxy-D-ribo-hexono-1,4-lactone also undergo lactonization, they differ in their stability and the products formed during decomposition .

Properties

IUPAC Name

4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXNZGWNBVNDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1=O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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